4,4-Difluorotetrahydrofuran-3-amine
Overview
Description
4,4-Difluorotetrahydrofuran-3-amine: is a chemical compound with the molecular formula C4H7F2NO and a molecular weight of 123.1 g/mol It is a fluorinated heterocyclic amine, characterized by the presence of two fluorine atoms attached to the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,4-Difluorotetrahydrofuran-3-amine typically involves multi-step synthetic routes. One common method includes the amidation of tetrahydrofuran-3-formic acid followed by Hofmann degradation . This process involves the use of specific reagents and conditions to achieve the desired product with high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure cost-effectiveness and scalability. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process, minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorotetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorotetrahydrofuran-3-one, while reduction can produce various amine derivatives.
Scientific Research Applications
4,4-Difluorotetrahydrofuran-3-amine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluorotetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
4,4-Difluorotetrahydrofuran-3-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
3-Aminotetrahydrofuran: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Difluoromethyltetrahydrofuran: Contains a difluoromethyl group, which imparts different chemical properties compared to the amine group.
Uniqueness: 4,4-Difluorotetrahydrofuran-3-amine is unique due to the presence of both fluorine atoms and an amine group, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4,4-difluorooxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)2-8-1-3(4)7/h3H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAAJNMTVCAXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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